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Compound of Interest

Compound Name: Jasmoside

Cat. No.: B12380022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Jasminoside, a secoiridoid glycoside isolated from Jasminum species. The information

presented herein is crucial for the identification, characterization, and further investigation of

this natural product in the context of drug discovery and development. This document

summarizes key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data,

details the experimental protocols for their acquisition, and provides a visual representation of

the analytical workflow.

Spectroscopic Data of Jasminoside
The structural elucidation of Jasminoside relies heavily on one- and two-dimensional NMR

spectroscopy, as well as mass spectrometry. The following tables summarize the ¹H and ¹³C

NMR chemical shifts and key mass spectrometry fragmentation data.

Nuclear Magnetic Resonance (NMR) Data
The following data was obtained for Jasminoside isolated from the leaves and stems of

Jasminum amplexicaule.

Table 1: ¹H NMR Spectroscopic Data for Jasminoside (in CD₃OD)
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Position
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

1 5.89 d 1.2

3 7.49 s

5 4.04 m

6a 2.18 m

6b 1.84 m

7 5.75 s

8 4.60 d 7.8

9 2.92 dd 8.8, 2.0

10a 4.38 dd 11.7, 2.0

10b 4.22 dd 11.7, 6.1

11 (COOCH₃) 3.68 s

1' (Glc) 4.67 d 7.8

2' (Glc) 3.20 m

3' (Glc) 3.38 m

4' (Glc) 3.28 m

5' (Glc) 3.35 m

6'a (Glc) 3.86 dd 12.0, 2.2

6'b (Glc) 3.67 m

Cinnamate-α 6.42 d 16.0

Cinnamate-β 7.65 d 16.0

Cinnamate-Ar 7.30-7.55 m

Table 2: ¹³C NMR Spectroscopic Data for Jasminoside (in CD₃OD)
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Position Chemical Shift (δ) in ppm

1 94.5

3 152.8

4 110.2

5 31.8

6 41.5

7 129.5

8 131.2

9 47.2

10 65.1

11 (COOCH₃) 168.5

OCH₃ 51.8

1' (Glc) 100.1

2' (Glc) 74.6

3' (Glc) 77.9

4' (Glc) 71.5

5' (Glc) 78.1

6' (Glc) 62.7

Cinnamate-C=O 167.8

Cinnamate-α 119.2

Cinnamate-β 146.3

Cinnamate-Ar-1 135.5

Cinnamate-Ar-2,6 129.8

Cinnamate-Ar-3,5 130.9
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Cinnamate-Ar-4 131.8

Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides crucial information for determining the molecular

formula and fragmentation pattern of Jasminoside.

Table 3: Mass Spectrometry Data for Jasminoside

Ionization Mode
Mass-to-Charge
Ratio (m/z)

Formula Ion Type

ESI-MS (Positive) 573.1740 C₂₇H₃₂O₁₃Na [M+Na]⁺

Experimental Protocols
The following sections detail the methodologies used for the isolation and spectroscopic

analysis of Jasminoside.

Isolation of Jasminoside
The leaves and stems of Jasminum amplexicaule were extracted with methanol (MeOH). The

resulting crude extract was then subjected to a series of chromatographic separations. An initial

fractionation was performed using a Diaion HP-20 column, followed by further purification using

silica gel column chromatography. The final purification was achieved by preparative High-

Performance Liquid Chromatography (HPLC) to yield pure Jasminoside.

NMR Spectroscopy
NMR spectra were recorded on a Bruker AMX-500 spectrometer. Samples were dissolved in

deuterated methanol (CD₃OD). ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR

spectra at 125 MHz. Chemical shifts are reported in parts per million (ppm) relative to the

residual solvent peak (CD₃OD: δH 3.31, δC 49.0). Two-dimensional NMR experiments,

including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence

(HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish

the complete structure and assign all proton and carbon signals.
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Mass Spectrometry
High-resolution mass spectra were obtained on a JEOL JMS-700 mass spectrometer using

Electrospray Ionization (ESI) in the positive ion mode. The sample was dissolved in methanol

and infused into the mass spectrometer. The data analysis provided the exact mass of the

sodium adduct of the molecular ion ([M+Na]⁺), which was used to confirm the molecular

formula of Jasminoside.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of Jasminoside.
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Figure 1. Workflow for the isolation and spectroscopic analysis of Jasminoside.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Jasminoside]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12380022#spectroscopic-data-of-jasmoside-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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